Lipophilicity (LogP) Comparison with 8-Chloroquinoline
The lipophilicity of 8-chloro-5-fluoroquinoline is measurably lower than that of 8-chloroquinoline, a consequence of the electron-withdrawing and polarity-enhancing effects of the 5-fluoro substituent. This difference in LogP is a critical parameter for predicting membrane permeability and in vivo distribution. While 8-chloroquinoline exhibits a predicted LogP of approximately 3.5, the target compound's LogP is reported as 3.02730 .
| Evidence Dimension | Calculated Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.02730 |
| Comparator Or Baseline | 8-Chloroquinoline (estimated LogP ≈ 3.5) |
| Quantified Difference | Approximately -0.5 LogP units |
| Conditions | Computed value based on chemical structure and algorithm (Chemsrc) |
Why This Matters
This ~0.5 LogP unit reduction directly impacts compound solubility and passive membrane diffusion, making 8-chloro-5-fluoroquinoline a distinct entity for optimizing ADME properties in early-stage drug discovery compared to its non-fluorinated counterpart.
